2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclopentenyloxyethyl acrylate can be synthesized through the reaction of dicyclopentadiene with ethylene glycol, followed by esterification with acrylic acid . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of dicyclopentenyloxyethyl acrylate involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Dicyclopentenyloxyethyl acrylate undergoes various types of chemical reactions, including:
Polymerization: It can polymerize to form polymers with desirable properties for coatings and adhesives.
Addition Reactions: It can participate in addition reactions with other monomers to form copolymers.
Common Reagents and Conditions
Common reagents used in the reactions involving dicyclopentenyloxyethyl acrylate include initiators like benzoyl peroxide for polymerization and catalysts for esterification . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of dicyclopentenyloxyethyl acrylate include various polymers and copolymers that are used in coatings, adhesives, and other applications .
Scientific Research Applications
Dicyclopentenyloxyethyl acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It is used in the development of biocompatible materials for medical applications.
Medicine: It is used in the formulation of drug delivery systems and medical adhesives.
Industry: It is used in the production of UV coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of dicyclopentenyloxyethyl acrylate involves its ability to polymerize and form strong bonds with other molecules. This property makes it useful in the formation of durable coatings and adhesives . The molecular targets and pathways involved in its action include the formation of covalent bonds with other monomers and the initiation of polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Dicyclopentenyloxyethyl acrylate is unique due to its low skin irritation, low volatility, and good adhesion properties . These characteristics make it particularly suitable for applications in UV coatings and medical adhesives, where safety and performance are critical .
Properties
CAS No. |
112218-65-2 |
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Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2,2-di(cyclopenten-1-yloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C15H20O4/c1-2-14(16)17-11-15(18-12-7-3-4-8-12)19-13-9-5-6-10-13/h2,7,9,15H,1,3-6,8,10-11H2 |
InChI Key |
SQDDWMVUEYKDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC(OC1=CCCC1)OC2=CCCC2 |
Origin of Product |
United States |
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